Mayumbine

Description

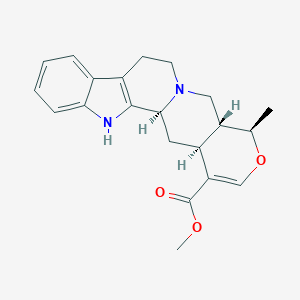

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl (1S,15R,16R,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15+,16-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOGORTSDXSFK-XIEZEKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316603 | |

| Record name | 19-Epiajmalicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25532-45-0 | |

| Record name | 19-Epiajmalicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25532-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-epi-Ajmalicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025532450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Epiajmalicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Structural Elucidation of Mayumbine

Spectroscopic Approaches to Mayumbine Structure Determination

Spectroscopic methodologies are indispensable in organic chemistry for deciphering the intricate structures of complex natural products such as this compound. These techniques yield critical information regarding atomic connectivity, the presence of functional groups, and the spatial arrangement of atoms within the molecule.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pivotal technique for the structural elucidation of this compound, offering detailed insights into its carbon-hydrogen framework and interatomic connectivity. Both proton (1H) and carbon-13 (13C) NMR spectra are routinely utilized for its identification and comprehensive characterization. nih.govacs.org Beyond one-dimensional analyses, advanced two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for assigning specific proton and carbon signals and establishing through-bond and through-space correlations. thieme-connect.com For instance, a thorough 1H-NMR analysis (at 270 MHz), incorporating spin-spin decoupling experiments and the observation of nuclear Overhauser effects, has been extensively documented for 19-epi-Ajmalicine and other biogenetically related indole (B1671886) alkaloids, facilitating a profound understanding of their proton environments and spatial relationships. thieme-connect.com Detailed NMR data, encompassing precise chemical shifts and coupling constants, are typically made available in the supplementary information accompanying original research publications. acs.org

Mass Spectrometry (MS) in Structural Confirmation

Mass Spectrometry (MS) serves as a potent analytical tool for confirming the molecular weight and providing characteristic fragmentation patterns of this compound. For quality assurance and control, MS data is routinely acquired for this compound samples. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable, as it delivers highly accurate molecular mass measurements, enabling the precise determination of the elemental composition. wikipedia.org In the case of this compound, LC-MS analysis has identified a molecular ion peak at m/z 353.1860, which corresponds to the protonated molecule [M+H]+. mit.edu Further structural insights are derived from tandem mass spectrometry (MS/MS) experiments, where the molecular ion undergoes controlled fragmentation, and the resulting daughter ions are subsequently analyzed. The observed fragmentation pattern often reveals specific substructures within the molecule. For example, MS/MS analysis of this compound has demonstrated an indole-related fragment with an m/z of 144.0812, a fragment also observed in ajmalicine (B1678821) and tetrahydroalstonine (B1682762), thereby indicating the presence of a common indole core structure. mit.edu The fundamental process involves the formation of a molecular ion (M+•) through electron bombardment, followed by characteristic cleavages, with the mass-to-charge ratio (m/z) and relative abundance of the resulting fragments providing crucial structural information. ntu.edu.sguni-saarland.deneu.edu.trchemguide.co.uk

Chromatographic Techniques for this compound Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation, purification, and assessment of this compound's purity from complex natural extracts or synthetic reaction mixtures. Column chromatography is frequently employed for the purification of intermediates during the synthetic routes to this compound. acs.org For analytical separation and compound identification, reverse-phase liquid chromatography (LC), often hyphenated with mass spectrometry (LC-MS), is widely utilized. A typical setup involves a Waters XBridge BEH C18 column (100 x 3.0 mm, 2.5 µm; 100 Å) operated at a flow rate of 0.3 mL/min. The mobile phase commonly consists of a gradient system, such as water with 0.1% formic acid (solvent A) and acetonitrile (B52724) (solvent B), which enables the effective separation of this compound from other co-occurring alkaloids. nih.gov Additionally, thin-layer chromatography (TLC) serves as a rapid and effective method for monitoring reaction progress and evaluating the purity of samples throughout various stages of isolation and synthesis. acs.org

X-ray Crystallographic Analysis in Determining Absolute and Relative Stereochemistry

X-ray crystallographic analysis represents the definitive method for determining both the absolute and relative stereochemistry of a crystalline compound. For (+)-Mayumbine, its absolute and relative stereochemistry has been unequivocally confirmed through X-ray crystallographic analysis. acs.org This technique necessitates the growth of high-quality single crystals of the compound, which are then subjected to a beam of X-rays. The resulting diffraction pattern, generated as the X-rays interact with the electron clouds of the atoms within the crystal lattice, is meticulously measured. researchgate.net From these precise diffraction data, crystallographers can construct a three-dimensional electron density map. This map, in turn, reveals the exact positions of all atoms, their chemical bonds, and, crucially, the spatial arrangement of chiral centers. researchgate.net The supplementary crystallographic data for this compound, including detailed structural parameters, are publicly accessible through deposition numbers (e.g., 2350841 and 2351173–2351174) via services such as the Cambridge Crystallographic Data Centre (CCDC) and Fachinformationszentrum Karlsruhe Access Structures. acs.orgacs.org This direct determination of stereochemistry by X-ray crystallography is paramount for understanding the biological activity and unraveling the intricate synthetic pathways of complex natural products.

Stereochemical Investigations and Isomeric Relationships of Mayumbine

Elucidation of Mayumbine's Absolute and Relative Stereochemistry

This compound is chemically recognized as 19-epi-ajmalicine, a designation that directly indicates its stereoisomeric relationship with ajmalicine (B1678821). nih.govnih.govnih.govwikipedia.org Its absolute and relative stereochemistry has been a subject of scientific investigation, with early chemical analyses linking it to raubasine (B4998273) (ajmalicine). nih.govlabsolu.ca More recent advancements in total synthesis have provided definitive confirmation of this compound's absolute and relative stereochemistry, often corroborated by techniques such as X-ray crystallographic analysis of related synthetic compounds. mpg.de A consistent feature across all known natural heteroyohimbine alkaloids, including this compound, is the (S)-configuration at the C15 stereocenter. mpg.de this compound itself is specifically identified as (+)-mayumbine, indicating its dextrorotatory optical activity. mpg.de

Diastereomeric and Enantiomeric Relationships within Heteroyohimbine Alkaloids

The heteroyohimbine scaffold possesses four stereocenters, which theoretically could give rise to 16 possible stereoisomers. However, only eight of these stereoisomers have been identified in nature, underscoring the specific biosynthetic pathways that govern their formation. mpg.de These stereoisomers exhibit a wide spectrum of pharmacological activities. nih.gov

This compound is definitively identified as 19-epi-ajmalicine. nih.govnih.govnih.govwikipedia.orgmpg.de Ajmalicine, also known as δ-yohimbine or raubasine, is another prominent member of the heteroyohimbine alkaloid family. Both this compound and ajmalicine are naturally occurring compounds found in various plants, including Catharanthus roseus. nih.gov The stereoisomeric relationship between this compound and ajmalicine is further highlighted by successful total synthesis efforts, where both (-)-ajmalicine and (+)-mayumbine have been synthesized from a common chemical intermediate. mpg.de The biosynthesis of these compounds from strictosidine (B192452) aglycone, catalyzed by enzymes such as heteroyohimbine synthases (HYS), can lead to the production of a mixture of diastereomers, including ajmalicine and 19-epi-ajmalicine (this compound). cdutcm.edu.cnnih.gov

The critical stereocenters within the heteroyohimbine alkaloid scaffold are typically located at positions C3, C19, and C20. nih.gov As previously noted, the C15 stereocenter consistently maintains an (S)-configuration across all naturally occurring heteroyohimbines. mpg.de The stereochemistry at C3 in heteroyohimbines typically originates as 3(S) from the precursor strictosidine aglycone. nih.gov However, enzymatic processes can lead to the inversion of C3 stereochemistry in monoterpenoid indole (B1671886) alkaloid (MIA) biosynthesis, resulting in 3R MIAs.

The precise control over stereoselectivity during the biosynthesis of these alkaloids, particularly at C3, C19, and C20, is complex. Enzymes such as medium chain dehydrogenases/reductases (MDRs) and heteroyohimbine synthases (HYSs) play a crucial role in dictating the stereochemical outcome. wikidoc.orgnih.gov Structural investigations, including the elucidation of crystal structures for HYS enzymes, have provided insights into the mechanisms governing their reactivity and stereoselectivity. These studies have identified specific amino acid sequences, such as a particular loop in HYS, as key determinants in the production of different stereoisomers. wikidoc.orgnih.gov

Stereochemical Influence on Biological Activity and Receptor Binding

The stereochemistry of a chemical compound is a fundamental determinant of its biological activity, significantly influencing its efficacy, toxicity, and interactions with biological targets. wikidoc.orgnih.gov This principle is clearly demonstrated within the heteroyohimbine alkaloid family.

This compound, specifically (+)-mayumbine, has been identified as a ligand for the benzodiazepine (B76468) receptor. Research indicates that it potently inhibits the in vitro binding of 3H-diazepam to the benzodiazepine sites within the rat GABAA receptor complex, with an IC50 value of 76 ± 3.5 nM. mpg.de This demonstrates a specific and high-affinity interaction with a crucial neurological receptor.

In contrast, its stereoisomer, ajmalicine, exhibits a distinct pharmacological profile, acting as an α1-adrenergic receptor antagonist and possessing antihypertensive activity. mpg.de This stark difference in biological activity and receptor binding between this compound and ajmalicine, despite their shared molecular formula, underscores the profound impact of subtle variations in stereochemistry on pharmacological outcomes. The diverse activities observed among heteroyohimbine stereoisomers highlight the importance of stereochemical control in natural product biosynthesis and drug development. wikidoc.orgnih.gov

Compound Names and PubChem CIDs

Biosynthetic Pathways and Enzymatic Mechanisms of Mayumbine

In Planta Biosynthesis of Indole (B1671886) Alkaloid Precursors

The biogenetic precursor for all indole alkaloids in plants is the amino acid L-tryptophan wikipedia.orguomustansiriyah.edu.iq. Tryptophan is a key aromatic amino acid that contributes to various simple proto-alkaloids via indole, including indole-3-acetic acid and the indigo (B80030) precursor indican (B1671873) rsc.org. The initial step in the biosynthesis of most indole alkaloids involves the decarboxylation of tryptophan to form tryptamine (B22526) wikipedia.orguomustansiriyah.edu.iq. This reaction is catalyzed by tryptophan decarboxylase (TrpDC), an enzyme ubiquitous in green plants rsc.org.

Beyond tryptamine, another crucial precursor is secologanin (B1681713), a monoterpene derived from the terpenoid (isoprenoid) biosynthetic pathway rsc.orghep.com.cn. The condensation of tryptamine and secologanin forms the central intermediate for a vast array of monoterpenoid indole alkaloids (MIAs) hep.com.cnrsc.org. This condensation is often considered a "scaffold-forming" or first-committed step in the pathway rsc.org.

Enzymatic Transformations Leading to Mayumbine and Related Heteroyohimbines

The pathway from the initial precursors to complex indole alkaloids like this compound involves several distinct enzymatic steps, particularly focusing on the formation and modification of the heteroyohimbine skeleton.

Role of Strictosidine (B192452) and Strictosidine β-D-Glucosidase (SGD)

Strictosidine is a pivotal intermediate in the biosynthesis of over 2,500 indole alkaloids nih.gov. It is formed by the enzymatic Pictet-Spengler condensation of tryptamine and secologanin, a reaction catalyzed by strictosidine synthase (STR1) hep.com.cnnih.govnih.govresearchgate.net. Strictosidine typically possesses an S configuration at C-3 nih.gov. This enzyme exhibits high chemo- and stereoselectivity in vitro nih.gov.

Following its formation, strictosidine undergoes hydrolysis by strictosidine β-D-glucosidase (SGD). This enzyme cleaves the glucose moiety from strictosidine, yielding an unstable aglycone rsc.org. The strictosidine aglycone is highly reactive due to the unraveling of both an enolate and an aldehyde, which then undergoes spontaneous or enzyme-guided cyclization and rearrangement reactions to form various monoterpenoid indole alkaloid skeletons, including the corynanthe, iboga, and aspidosperma types rsc.orgresearchgate.net.

Identification and Characterization of Heteroyohimbine Synthases (HYSs)

The formation of the heteroyohimbine skeleton, which is characteristic of this compound, involves specific enzymatic machinery. While the general term "Heteroyohimbine Synthases (HYSs)" is used, specific enzymes catalyze the cyclization and rearrangement of the strictosidine aglycone into the heteroyohimbine scaffold. These enzymes guide the dual reactivity potential of the strictosidine aglycone towards specific structural outcomes rsc.org. Research findings indicate that the conversion of the strictosidine aglycone into various monoterpenoid indole alkaloids involves a complex network of reactions nih.gov.

Conversion by Catharanthus roseus Enzymes (e.g., CrHYS, CrTHAS3)

Catharanthus roseus (Madagascar periwinkle) is a well-studied medicinal plant known for producing a wide array of terpenoid indole alkaloids (TIAs), including important anticancer drugs hep.com.cn. While specific enzymes directly named "CrHYS" or "CrTHAS3" for this compound biosynthesis are not explicitly detailed in the provided search results, the biosynthesis of TIAs in C. roseus is a complex process involving over 50 biosynthetic events, including various enzymes hep.com.cn. The strictosidine aglycone, derived from strictosidine, is a common precursor for all TIAs in C. roseus, which are then converted into a series of monoterpenoid indole alkaloids with diverse structures hep.com.cn. This suggests that enzymes within C. roseus are responsible for the downstream conversions of the strictosidine aglycone into various TIA types, including potentially heteroyohimbines like this compound.

Oxidation Reactions Catalyzed by Enzymes (e.g., RvDTS1)

Oxidation reactions play a crucial role in diversifying indole alkaloid structures. For instance, in the biosynthesis of spirooxindole alkaloids, which are structurally related to heteroyohimbines, oxidation of 3S precursors to an iminium intermediate is proposed, followed by cytochrome P450 mediated oxidation to form the spirooxindole alkaloids biorxiv.org. While RvDTS1 is not specifically mentioned in relation to this compound, enzymes like MsCYP72056 from Mitragyna speciosa have been identified to oxidize tetracyclic 3R-hirsuteine to form spirooxindole alkaloids, demonstrating the role of specific oxidases in shaping alkaloid structures biorxiv.org. This suggests that similar oxidative enzymes would be involved in the later stages of this compound biosynthesis, modifying the core heteroyohimbine structure.

Proposed Biogenetic Routes to this compound

The biogenetic route to this compound, as a heteroyohimbine-type indole alkaloid, is rooted in the general pathway of monoterpenoid indole alkaloid biosynthesis. This route begins with the condensation of tryptamine and secologanin to form strictosidine hep.com.cnnih.govnih.govresearchgate.net. Subsequent hydrolysis of strictosidine by strictosidine β-D-glucosidase (SGD) yields the reactive strictosidine aglycone rsc.org.

From this aglycone, the pathway diverges to form various skeletal types. For heteroyohimbines, the aglycone undergoes specific cyclization and rearrangement reactions, likely catalyzed by dedicated heteroyohimbine synthases (HYSs) rsc.org. These reactions would lead to the formation of the characteristic six-membered E-ring with a nitrogen atom, fused to the indole moiety. Further modifications, including oxidation reactions catalyzed by specific enzymes (analogous to those seen in related alkaloid pathways, e.g., cytochrome P450s), would then lead to the specific functionalization and stereochemistry found in this compound biorxiv.org. The precise sequence of these later-stage enzymatic modifications defines the final structure of this compound from a common heteroyohimbine intermediate.

Engineering Biosynthetic Pathways for Alkaloid Production

Metabolic engineering offers a promising avenue to enhance the production of valuable alkaloids like this compound, addressing limitations such as their low natural abundance in plants. This field leverages various molecular biology and genetic engineering techniques to modify or reconstruct biosynthetic pathways in native plant hosts or heterologous microbial systems. guidetoimmunopharmacology.orgmims.comchem960.comontosight.ai

Key strategies employed in metabolic engineering for alkaloid production include:

Endogenous Enzyme Overexpression: Increasing the expression levels of native enzymes involved in the pathway. mims.com

Foreign Enzyme Overexpression: Introducing and expressing enzymes from other organisms to complete or enhance a pathway. mims.com

Transcription Factor Overexpression: Manipulating regulatory genes that control the expression of multiple pathway enzymes. mims.complantaedb.com

Gene Silencing: Reducing the expression of competing pathways or enzymes that divert precursors. mims.com

Genome Editing: Utilizing tools like CRISPR technology to precisely modify the plant or microbial genome for improved production. mims.com

Co-overexpression: Simultaneously overexpressing two or more rate-limiting enzymes, often in conjunction with regulatory gene manipulation, which has proven to be a highly effective approach for increasing alkaloid biosynthesis. mims.com

The heterologous reconstitution of alkaloid biosynthetic pathways in amenable microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, has emerged as a powerful tool. These systems not only aid in confirming the functions of isolated genes but also enable the scalable and economical production of alkaloids and their valuable analogs. guidetoimmunopharmacology.orgontosight.ai

A notable success in this area involves the engineering of Saccharomyces cerevisiae (baker's yeast) for the production of heteroyohimbine-type MIAs, including this compound. This was achieved by co-expressing key enzymes from Mitragyna speciosa, specifically MsSTR, MsSGD1, and MsHYS. nih.govnih.gov Such engineered yeast strains have demonstrated the ability to produce quantifiable amounts of this compound. For instance, in one study, engineered yeast produced approximately 1.33 µM of this compound after 72 hours of fermentation. nih.gov

Table 1: this compound Production in Engineered Yeast

| Compound | Host Organism | Enzymes Co-expressed | Production (µM) after 72h | Reference |

| This compound | Saccharomyces cerevisiae | MsSTR, MsSGD1, MsHYS | 1.33 | nih.gov |

| Ajmalicine (B1678821) | Saccharomyces cerevisiae | MsSTR, MsSGD1, MsHYS | 1.76 | nih.gov |

| Tetrahydroalstonine (B1682762) | Saccharomyces cerevisiae | MsSTR, MsSGD1, MsHYS | 0.40 | nih.gov |

Advanced Total Synthesis Strategies for Mayumbine

Divergent Enantioselective Total Synthesis of Mayumbine and Analogues

A notable strategy in the total synthesis of this compound involves a divergent enantioselective approach, allowing access to multiple heteroyohimbine alkaloids from a common intermediate. This unified platform has been successfully applied to the synthesis of (−)-ajmalicine, (+)-mayumbine, and (−)-roxburghine C acs.orgresearchgate.netepfl.chepfl.chnih.govresearchgate.netresearcher.liferesearchgate.netreferencecitationanalysis.comresearchgate.netthieme-connect.comresearchgate.netresearchgate.net. The central to this approach is a pentacyclic lactone intermediate (e.g., compound 8 in the literature), which is envisioned as a common precursor for these targeted natural products acs.org.

Table 1: Key Intermediates and Their Synthesis Yields

| Compound Name | Precursor(s) | Reaction/Method | Yield (%) | Reference |

| N-acetoacetyl tryptamine (B22526) (10) | Tryptamine (12), 2,2,6-trimethyl-4H-1,3-dioxin-4-one (13) | Heating in p-xylene | 84 | acs.org |

| (E)-5-hydroxypent-2-enal (11) | But-3-en-1-ol (14), Crotonaldehyde (15) | Cross-metathesis (Grubbs II catalyst) | 67 | acs.org |

| (+)-Mayumbine (2) | Pentacyclic lactone intermediate (8b) | Multi-step conversion from common intermediate | 40 (overall) | acs.org |

| (−)-Ajmalicine (1) | Pentacyclic lactone intermediate (20) | Selective reduction of lactone to lactol, dehydration | 57 | acs.org |

Organocatalytic Reactions in Asymmetric this compound Synthesis

Organocatalysis plays a pivotal role in achieving the high diastereo- and enantioselectivity required for the synthesis of complex natural products like this compound nih.gov. In the divergent synthesis of this compound and its analogues, Franzén's organocatalytic reaction is a cornerstone acs.orgresearchgate.netepfl.chepfl.chnih.govresearchgate.netresearchgate.netreferencecitationanalysis.comresearchgate.netresearchgate.netresearchgate.net. This reaction facilitates the formation of the functionalized pentacyclic compound from N-acetoacetyl tryptamine and (E)-5-hydroxypent-2-enal, establishing crucial stereocenters early in the synthetic route acs.org.

The application of organocatalysis in asymmetric synthesis has expanded significantly, offering scalable and metal-free alternatives for constructing natural products nih.gov. This method relies on small organic molecules to activate substrates, forming a covalent intermediate that enters the catalytic cycle nih.gov. Following asymmetric bond formation, the chiral catalyst is regenerated nih.gov. The success of Franzén's reaction in this context underscores the power of organocatalysis in controlling stereochemistry during the formation of complex alkaloid scaffolds acs.org.

Diastereoselective Intramolecular Pictet–Spengler Reactions in Core Structure Formation

The Pictet–Spengler reaction (PSR) is a fundamental transformation in the synthesis of indole (B1671886) alkaloids, particularly for constructing tetrahydro-β-carbolines and related polyheterocyclic systems mdpi.com. In the context of this compound synthesis, a diastereoselective intramolecular Pictet–Spengler reaction of a methyl ketone is employed, notably in the synthesis of (−)-roxburghine C, which is part of the broader divergent strategy for heteroyohimbine alkaloids acs.orgresearchgate.netepfl.chepfl.chnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

The diastereoselectivity of the Pictet–Spengler reaction can be highly dependent on reaction conditions, such as temperature and solvent acs.org. For instance, in one study, stirring a toluene (B28343) solution of a precursor with TMSCl at -30 °C yielded a 1:1 mixture of diastereoisomers, while performing the reaction at room temperature restored high diastereoselectivity (dr >20:1), albeit with a moderate yield acs.org. The mechanism and stereochemical outcome are often rationalized through conformational analyses of the intermediates acs.org. While the asymmetric Pictet-Spengler reaction with aldehydes is well-established, its application involving ketones as electrophilic partners is less developed, making the successful implementation in this compound synthesis noteworthy researchgate.net.

Chemoselective Reductions for Specific Functional Group Interconversions

Chemoselective reductions are indispensable tools in organic synthesis, enabling the selective transformation of one functional group in the presence of others within a complex molecule youtube.comyoutube.com. In the divergent synthesis of heteroyohimbine alkaloids, including this compound, a key chemoselective reduction involves the conversion of a β-amidoester to a β-enaminoester acs.orgresearchgate.netepfl.chepfl.chnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. This specific transformation is crucial for accessing certain alkaloid structures, such as (−)-roxburghine C acs.orgresearchgate.net.

General principles of chemoselective reduction involve the careful selection of reducing agents based on the reactivity of the functional groups present youtube.comyoutube.com. For example, lithium aluminum hydride (LiAlH₄) is a powerful, less selective reducing agent, capable of reducing a wide range of functional groups, whereas sodium borohydride (B1222165) (NaBH₄) is milder and can selectively reduce aldehydes and ketones without affecting esters youtube.comyoutube.com. The ability to perform such precise functional group interconversions is critical for navigating complex synthetic pathways and building the desired molecular architectures of natural products solubilityofthings.comimperial.ac.uk.

Unified Synthetic Platforms for Accessing Heteroyohimbine Alkaloids

The concept of a unified synthetic platform is central to modern alkaloid synthesis, allowing for the efficient preparation of multiple related natural products from a common set of intermediates or a shared synthetic strategy acs.orgresearchgate.net. For heteroyohimbine alkaloids, a unified strategy has been established that converges on a pentacyclic lactone as a versatile common intermediate acs.orgresearchgate.netepfl.chepfl.chnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. This intermediate, derived from an organocatalytic reaction, serves as a branching point from which different synthetic pathways can lead to various heteroyohimbines, including (+)-mayumbine, (−)-ajmalicine, and (−)-roxburghine C acs.orgresearchgate.net.

This platform capitalizes on the structural similarities within the heteroyohimbine family, which are characterized by a pentacyclic framework related to yohimbine, typically featuring an oxygen atom in the E ring acs.org. By designing a common synthetic trajectory for the core structure, followed by late-stage functionalization and stereochemical adjustments, researchers can efficiently access a diverse array of these biologically significant alkaloids, overcoming the challenges associated with their structural complexity and multiple stereocenters acs.org.

Pharmacological Characterization and Receptor Interactions of Mayumbine

Mechanisms of Action at Neurotransmitter Receptors

Mayumbine exhibits distinct binding profiles and modulatory effects on key neurotransmitter receptors, with a notable high affinity for the GABAA receptor complex.

High Affinity Binding to GABAA Receptor Benzodiazepine (B76468) Sites

This compound demonstrates potent inhibitory activity on the in vitro binding of 3H-diazepam to the benzodiazepine sites within the rat GABAA receptor complex. This inhibition occurs with an IC50 value of 76 ± 3.5 nM. wikipedia.orgnih.govwikidoc.orgwikidata.orgresearchgate.net Further studies indicate that this compound acts as a partial agonist at the benzodiazepine site. wikipedia.org The GABA ratios, which reflect the compound's ability to enhance GABA binding, were observed to be approximately 1.2 for cortical and hippocampal membrane preparations, and 1.4 for cerebellar membrane preparations. wikipedia.orgresearchgate.net

This compound also interacts with other sites on the GABAA receptor complex. It displaces [35S]TBPS binding, with IC50 values of 6.0 µM in whole rat forebrain membranes and 4.8 µM in cerebellar membranes. wikipedia.org Additionally, this compound increases [3H]MUS binding, primarily by enhancing the number of available binding sites (Bmax values) rather than altering the high-affinity binding constants (Kd values). wikipedia.org

Table 1: this compound's Binding Affinities at GABAA Receptor Sites

| Ligand/Binding Site | IC50 Value (nM) | GABA Ratio (Cortical/Hippocampal/Cerebellar) | Primary Effect |

| 3H-Diazepam (Benzodiazepine Site) | 76 ± 3.5 wikipedia.orgresearchgate.net | 1.2 / 1.2 / 1.4 wikipedia.orgresearchgate.net | Inhibition of binding, partial agonist activity |

| [35S]TBPS (Whole Rat Forebrain) | 6000 wikipedia.org | N/A | Displacement of binding |

| [35S]TBPS (Cerebellar Membranes) | 4800 wikipedia.org | N/A | Displacement of binding |

| [3H]MUS (Whole Forebrain Membranes) | 6000 wikipedia.org | N/A | Increase in Bmax values (binding sites) |

| [3H]MUS (Cerebellar Membranes) | 2300 wikipedia.org | N/A | Increase in Bmax values (binding sites) |

Note: N/A indicates "Not Applicable" or data not provided in the source.

Modulatory Effects on Alpha-Adrenergic Receptors

While related heteroyohimbine alkaloids like ajmalicine (B1678821) are known α1-adrenergic receptor antagonists with a binding affinity of 3.30 nM wikipedia.orgresearchgate.netbiorxiv.org, direct modulatory effects of this compound on alpha-adrenergic receptors have not been extensively characterized in the provided literature. Specifically, this compound at a concentration of 100 pM did not inhibit the binding of 3H-dihydroalprenolol or 3H-clonidine, which are ligands for adrenergic receptors, suggesting low or no affinity at these specific receptor types at this concentration. researchgate.net

Interactions with Dopamine (B1211576) Receptors

Investigations into this compound's interactions with dopamine receptors are limited in the available research. At a concentration of 100 pM, this compound was found not to inhibit the binding of 3H-SCH 23390, a known ligand for dopamine D1 receptors. researchgate.net This suggests a lack of significant affinity for D1 dopamine receptors at this concentration. Comprehensive data on this compound's direct binding or modulatory effects on other dopamine receptor subtypes (D2, D3, D4, D5) are not detailed in the provided sources.

In Vitro Pharmacological Studies and Binding Affinities

Beyond its high affinity for GABAA receptor benzodiazepine sites (IC50 = 76 ± 3.5 nM), this compound has been screened for activity at other receptor systems in vitro. At a concentration of 100 pM, this compound did not exhibit significant inhibitory effects on the binding of several other radioligands. These include 3H-Naloxone (opioid receptors), 3H-QNB (muscarinic cholinergic receptors), 3H-muscimol (GABAA receptor agonist site), 3H-SCH 23390 (dopamine D1 receptors), 3H-dihydroalprenolol (beta-adrenergic receptors), 3H-clonidine (alpha-2 adrenergic receptors), 3H-ketanserin (serotonin 5-HT2A receptors), and 3H-nitrendipine (L-type calcium channels). researchgate.net This broad screening suggests a relatively selective pharmacological profile, with its primary high-affinity interaction being with the benzodiazepine site of the GABAA receptor.

Table 2: this compound's Lack of Inhibition at Various Receptor Ligand Bindings (at 100 pM)

| Ligand | Receptor Type | Inhibition (at 100 pM) |

| 3H-Naloxone | Opioid Receptors | No researchgate.net |

| 3H-QNB | Muscarinic Cholinergic Receptors | No researchgate.net |

| 3H-muscimol | GABAA Receptor Agonist Site | No researchgate.net |

| 3H-SCH 23390 | Dopamine D1 Receptors | No researchgate.net |

| 3H-dihydroalprenolol | Beta-Adrenergic Receptors | No researchgate.net |

| 3H-clonidine | Alpha-2 Adrenergic Receptors | No researchgate.net |

| 3H-ketanserin | Serotonin 5-HT2A Receptors | No researchgate.net |

| 3H-nitrendipine | L-type Calcium Channels | No researchgate.net |

Comparative Analysis of this compound's Receptor Selectivity and Potency with Related Alkaloids

This compound, a heteroyohimbine alkaloid, shares structural similarities with other compounds found in Rauwolfia species, such as ajmalicine. wikipedia.orgresearchgate.net A comparative analysis of their binding to the GABAA/benzodiazepine receptor complex reveals differences in potency. This compound potently inhibits 3H-diazepam binding with an IC50 of 76 ± 3.5 nM. wikipedia.orgresearchgate.net In contrast, ajmalicine has been reported to inhibit the binding of 3H-Flunitrazepam to cortical membranes in vitro with an IC50 value of 360 nM. crai.com This indicates that this compound exhibits a higher affinity and potency at the GABAA receptor benzodiazepine site compared to ajmalicine.

While ajmalicine is well-documented as an α1-adrenergic receptor antagonist with a binding affinity of 3.30 nM wikipedia.orgresearchgate.netbiorxiv.org, specific comparative data for this compound's activity at adrenergic or dopamine receptors relative to other alkaloids are not extensively detailed. As noted in section 6.1.2 and 6.1.3, this compound showed no inhibition of binding for certain adrenergic and dopamine receptor ligands at a tested concentration of 100 pM, suggesting a more selective profile primarily focused on the GABAA receptor. researchgate.net

Preclinical Investigations of Central Nervous System Effects

Preclinical investigations into the central nervous system (CNS) effects of this compound have primarily focused on its in vitro interactions with the GABAA receptor. The potent binding of this compound to the benzodiazepine sites of the GABAA receptor complex suggests a potential for CNS activity, as this receptor system is a major inhibitory neurotransmitter system in the brain and is the target for anxiolytic, sedative, and other CNS-depressant drugs. wikidoc.orgresearchgate.net

While the in vitro data strongly indicate a mechanism through which this compound could exert CNS effects, detailed in vivo preclinical studies specifically elucidating the behavioral or neurological outcomes of this compound administration are not comprehensively described in the provided search results. The literature generally discusses the importance of preclinical models for assessing CNS drug action and delivery crai.comnih.govnih.govmdpi.comfrontiersin.orgeuropa.eu, but direct in vivo evidence of this compound's specific CNS effects (e.g., anxiolytic, sedative, or anticonvulsant properties) is not explicitly provided beyond the implications from its GABAA receptor binding.

Derivatives, Analogues, and Structure Activity Relationship Studies of Mayumbine

Synthetic Access to Mayumbine Derivatives and Analogues

The synthesis of this compound and its analogues has been a notable area of research, with efforts focused on achieving enantioselective and divergent synthetic routes. A key development in this field is the divergent enantioselective total synthesis of (−)-ajmalicine, (+)-mayumbine, and (−)-roxburghine C. nih.gov This unified strategy utilizes a common intermediate, a functionalized pentacyclic compound, which is generated through Franzén's organocatalytic reaction involving N-acetoacetyl tryptamine (B22526) and (E)-5-hydroxypent-2-enal. nih.gov

Biosynthetically Related this compound Analogues

This compound is a natural product derived from complex biosynthetic pathways. As a heteroyohimbine monoterpene indole (B1671886) alkaloid (MIA), its biosynthesis is intricately linked to strictosidine (B192452), which serves as a common precursor for a vast array of terpenoid indole alkaloids. The formation of this compound, alongside other heteroyohimbine MIAs like ajmalicine (B1678821) and tetrahydroalstonine (B1682762), involves the reduction of strictosidine aglycones through the action of homologous reductases, including heteroyohimbine synthase (CrHYS) and tetrahydroalstonine synthase (CrTHAS1-4).

Beyond its direct formation, this compound can also be chemically modified through natural processes. For instance, the enzymatic glucose cleavage of palicoside (B1249112) has been shown to lead to the formation of N(b)-methyl-21-beta-hydroxy-Mayumbine, a novel quaternary heteroyohimbine alkaloid. Recent advancements in metabolic engineering have demonstrated the collective biosynthesis of heteroyohimbine-type MIAs in yeast. By co-expressing enzymes such as Mitragyna speciosa strictosidine synthase (MsSTR), strictosidine glucosidase 1 (MsSGD1), and heteroyohimbine synthase (MsHYS), engineered yeast strains were able to produce this compound, ajmalicine, and tetrahydroalstonine when supplied with secologanin (B1681713) and tryptamine.

Key biosynthetically related analogues and precursors include:

| Compound Name | PubChem CID |

| This compound | 179460 |

| Ajmalicine | 251561 |

| Akuammigine | 1268096 |

| Tetrahydroalstonine | 72340 |

| Strictosidine | 161336 |

| Palicoside | 10029943 |

| Geissoschizine (19E-geissoschizine) | 10948159 |

| Geissoschizine methyl ether | 6443046 |

| Dolichantoside | Not Found |

| N(b)-methyl-21-beta-hydroxy-Mayumbine | Not Found |

Structure-Activity Relationship (SAR) Studies for Receptor Binding and Biological Effects

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical structure influence its biological activity. For this compound, significant research has focused on its interaction with central nervous system receptors. This compound, also known as 19-epi-ajmalicine, has been identified as a ligand for the benzodiazepine (B76468) receptor. nih.gov

Detailed research findings indicate that this compound potently inhibits the in vitro binding of [3H]-diazepam to the benzodiazepine sites within the rat GABAA receptor complex. The half-maximal inhibitory concentration (IC50) for this binding was determined to be 76 ± 3.5 nM. This finding highlights this compound's affinity for these specific receptor sites and provides a quantitative measure of its biological effect in this context. While comprehensive SAR studies detailing the impact of various structural modifications on this compound's receptor binding or other biological effects are not extensively documented in the provided literature, its potent interaction with the benzodiazepine receptor underscores its pharmacological potential and serves as a basis for further investigation into its structure-activity profile.

Receptor Binding Data for this compound

| Compound | Target Receptor Complex | Ligand for Binding Assay | IC50 (nM) |

| This compound | Rat GABAA receptor | [3H]-diazepam | 76 ± 3.5 |

Analytical Methodologies for the Quantitative and Qualitative Analysis of Mayumbine in Complex Matrices

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Mayumbine. researchgate.netsemanticscholar.org The development of a successful HPLC method hinges on the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and reproducibility, particularly when analyzing this compound alongside its isomers. aensiweb.comnih.gov

A typical approach for developing a stability-indicating HPLC method involves a thorough understanding of the physicochemical properties of the analyte, such as polarity and solubility. bvsalud.org For this compound and related indole (B1671886) alkaloids, reversed-phase (RP) chromatography is the most common approach.

Key Method Development Steps:

Column Selection: C18 columns are frequently used, providing the necessary hydrophobic interaction to retain and separate this compound from other components in the matrix. bvsalud.orgresearchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer, or water with an acid modifier like formic or phosphoric acid) and an organic solvent such as methanol or acetonitrile (B52724). bvsalud.orgmdpi.com Adjusting the pH of the aqueous phase and the ratio of organic to aqueous components is critical for optimizing the separation of closely related alkaloids. aensiweb.combvsalud.org

Detection: Ultraviolet (UV) detection is commonly employed, with the wavelength set around the absorbance maximum for the indole chromophore, typically between 270 nm and 280 nm. bvsalud.orgresearchgate.net For enhanced sensitivity, fluorescence detection can be utilized, exploiting the native fluorescence of the molecule (e.g., excitation at 280 nm, emission at 360 nm). aensiweb.com

The following table outlines typical parameters for an HPLC method suitable for this compound analysis, based on established methods for the closely related compound Yohimbine. aensiweb.comnih.govbvsalud.org

Interactive Data Table: Typical HPLC Parameters for this compound Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column offering good resolution for alkaloids. |

| Mobile Phase | Methanol:0.1% Phosphoric Acid in Water (30:70, v/v) | Provides optimal polarity for separation of yohimbine-type alkaloids. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale HPLC, ensuring good peak shape. |

| Detection | UV at 270 nm | Wavelength at which the indole chromophore of this compound exhibits strong absorbance. |

| Injection Volume | 20 µL | A common volume for standard analytical injections. |

| Column Temp. | Ambient (~25 °C) | Sufficient for reproducible results without requiring heating or cooling. |

Method validation is a critical final step, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is fit for its intended purpose. nih.govpjps.pk

Mass Spectrometry (MS) Applications in Quantitative Analysis

Mass Spectrometry (MS) is a powerful tool for the quantitative analysis of this compound, offering high selectivity and sensitivity. nih.govresearchgate.net While MS can be used as a standalone detector, it is most powerfully employed when coupled with a separation technique like HPLC or Gas Chromatography (GC). semanticscholar.orgnih.gov

For quantitative analysis, specific MS techniques are preferred:

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ratios, including that of the protonated this compound molecule ([M+H]⁺). This enhances sensitivity and reduces background noise, making it ideal for quantifying the target analyte in a complex matrix.

Triple Quadrupole (QqQ) Mass Spectrometry: This is the gold standard for quantitative analysis, operating in Multiple Reaction Monitoring (MRM) mode. lcms.cz A specific precursor ion (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition provides exceptional sensitivity and selectivity, allowing for quantification even at very low concentrations. researchgate.net

The high sensitivity of MS allows for the determination of this compound at levels as low as sub-parts-per-billion (ppb). lcms.czthieme-connect.com For example, quantitative methods for Yohimbine have demonstrated limits of detection (LODs) of less than 100 parts-per-trillion (ppt) and excellent linearity (r² > 0.999) over a range of 0.1 to 100 ppb. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Identity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous confirmation of this compound's identity and the quantitative assessment of its purity. researchgate.netnih.gov Unlike chromatographic techniques that rely on comparison to a reference standard, quantitative NMR (qNMR) can provide an absolute purity value without a specific standard for the analyte itself. nih.govnih.gov

Key NMR Applications:

Structural Elucidation: ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's structure. nih.govmendeley.com The chemical shifts, coupling constants, and signal integrations allow for the complete assignment of all protons and carbons, confirming the molecular structure of this compound and distinguishing it from its stereoisomers.

Purity Determination (qNMR): By dissolving a precisely weighed amount of the this compound sample with a precisely weighed amount of a high-purity internal standard, the absolute purity of the this compound can be calculated. researchgate.netacs.org The ¹H NMR experiment is conducted under specific conditions that ensure a linear response, and the purity is determined by comparing the integral of a unique this compound signal to the integral of a signal from the internal standard. nih.govnih.gov This method is highly accurate and precise. researchgate.net

The following table outlines typical parameters for a quantitative ¹H NMR experiment for an indole alkaloid like this compound. researchgate.netmendeley.com

Interactive Data Table: Key Parameters for Quantitative ¹H NMR of this compound

| Parameter | Setting | Rationale |

|---|---|---|

| Spectrometer | 600 MHz | Higher field strength provides better signal dispersion and sensitivity. |

| Solvent | DMSO-d₆ | Aprotic solvent that can provide good separation of key signals, like the NH proton. |

| Internal Standard | 3,4,5-trimethoxybenzaldehyde | High purity, stable, and has signals that do not overlap with the analyte. |

| Pulse Sequence | Standard 90° pulse | Ensures uniform excitation across the spectrum. |

| Relaxation Delay (d1) | > 5 x T₁ (e.g., 15 s) | Crucial for ensuring complete relaxation of all nuclei for accurate quantification. |

| Number of Scans | 16 | Sufficient to achieve a good signal-to-noise ratio for accurate integration. |

Development of Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis

The coupling, or "hyphenation," of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides the ultimate tool for trace analysis of this compound in highly complex matrices. mdpi.comchromatographyonline.com This technique combines the superior separation capabilities of HPLC with the unparalleled sensitivity and selectivity of triple quadrupole mass spectrometry. researchgate.netresearchgate.net

LC-MS/MS is essential for applications requiring the detection of minute quantities of the analyte, such as in pharmacokinetic studies, analysis of dietary supplements for adulteration, or monitoring trace impurities. nih.govnih.gov The method involves separating the components of a mixture via LC, after which the eluent is directed into the mass spectrometer. nih.gov The MS/MS detector is set to monitor a specific precursor-to-product ion transition for this compound, effectively filtering out all other co-eluting compounds. chromatographyonline.comnih.gov

This approach allows for the development of methods with extremely low limits of detection and quantification, often in the picogram (pg) or low nanogram (ng) per milliliter range. mdpi.com For instance, LC-MS/MS methods for related alkaloids have been successfully applied to quantify these compounds in complex biological matrices like plasma and urine. researchgate.netnih.gov The high selectivity also allows for the differentiation of isomers, which is critical for this compound analysis. nih.govmdpi.com

Future Perspectives in Mayumbine Research

Advances in Biosynthetic Pathway Elucidation and Enzyme Discovery

Significant strides have been made in unraveling the biosynthetic pathways of monoterpene indole (B1671886) alkaloids (MIAs), including Mayumbine. The medicinal plant Catharanthus roseus and species from the Rauwolfia genus have been pivotal in these discoveries nih.govresearchgate.net. The biosynthesis of MIAs begins with the condensation of secologanin (B1681713) and tryptamine (B22526), catalyzed by strictosidine (B192452) synthase (STR), to form strictosidine, a universal MIA precursor nih.govgoogle.comresearchgate.net. Strictosidine is then deglycosylated by strictosidine β-D-glucosidase (SGD), yielding a reactive aglycone intermediate that can spontaneously rearrange into various isomers researchgate.netgoogle.comresearchgate.net.

Recent research has identified additional heteroyohimbine synthases (HYSs) from Catharanthus roseus that catalyze the formation of heteroyohimbine isomers, including this compound researchgate.netnih.gov. One such HYS enzyme has been shown to produce a mixture of diastereomers, including ajmalicine (B1678821), tetrahydroalstonine (B1682762), and this compound researchgate.netnih.gov. Crystal structures of these HYS enzymes have provided insights into their mechanism of reactivity and stereoselectivity, with specific mutations capable of transforming product specificity researchgate.net. Furthermore, heterologous reconstitution experiments in tobacco and yeast have successfully elucidated pentacyclic spirooxindole alkaloid biosynthetic pathways, demonstrating the potential for similar approaches in understanding this compound's biosynthesis biorxiv.org. These studies also indicated that certain enzymes, like RvDTS1, can oxidize precursors with a 3S configuration, including this compound biorxiv.org. The collective biosynthesis of spirooxindole alkaloids through enzyme discovery and engineering represents a significant advancement, offering a platform for sustainable production of diverse molecular collections with therapeutic potential biorxiv.org. Chemoproteomics, an emerging approach, also shows promise in accelerating the discovery of enzymes involved in plant natural product biosynthesis by identifying functional proteins interacting with substrates frontiersin.org.

Novel Synthetic Approaches for this compound and its Stereoisomers

The synthesis of this compound and its stereoisomers remains an active area of research, driven by the need for controlled production and access to specific stereochemical variants. This compound, also known as 19-epi-ajmalicine, is a heteroyohimbine alkaloid with four stereocenters, theoretically yielding 16 possible stereoisomers, though only 8 have been reported in nature nih.gov.

Expanded Preclinical Pharmacological Profiling and Mechanistic Investigations

This compound has been identified as a naturally occurring heteroyohimbine that potently inhibits the in vitro binding of 3H-diazepam to benzodiazepine (B76468) sites within the rat GABA receptor complex, with an IC50 value of approximately 80 nM nih.govresearchgate.netscite.ai. Its GABA ratio, around 1.1, suggests it acts as a partial agonist at these sites researchgate.net.

Expanded preclinical pharmacological profiling is essential for thoroughly characterizing the therapeutic potential and selectivity of this compound and its analogues nih.govresearchgate.net. This involves systematic examination of functional effects in various in vitro and in vivo assays, monitoring behavioral and physiological consequences across central nervous, cardiovascular, autonomic, gastrointestinal, and renal systems nih.gov. Such profiling provides crucial information regarding the selectivity of new agents and can help identify new therapeutic indications nih.gov. Mechanistic investigations are critical to understand how this compound exerts its effects at a molecular level, establishing causal links between its interaction with biological targets and observed pharmacological outcomes frontiersin.org. This research can leverage genetic and pharmacological approaches to modify the expression or activity of proposed drug targets frontiersin.org. Given that stereochemical variations can dramatically impact biological activity, detailed profiling of this compound's stereoisomers is also a vital area for future exploration researchgate.netnih.govresearchgate.net.

Potential for this compound and its Analogues in Drug Discovery and Development

Natural products, including this compound, represent a significant source of lead compounds in drug discovery mdpi.comnih.gov. The inherent structural diversity of plant-derived metabolites offers unique scaffolds for developing novel therapeutics mdpi.com. The potential for this compound and its analogues in drug discovery and development is considerable, particularly given its established interaction with the benzodiazepine receptor nih.govresearchgate.netscite.ai.

Future efforts will likely involve structural activity relationship (SAR) studies and molecular modeling to design and synthesize analogues with improved potency, reduced toxicity, and better pharmacokinetic profiles mdpi.comfrontiersin.org. Modern approaches, such as molecular modeling, virtual screening, and the utilization of natural product libraries and databases, are increasingly employed to enhance drug discovery research from natural sources mdpi.comnih.gov. Furthermore, the elucidation of biosynthetic pathways, as discussed in Section 9.1, opens avenues for the sustainable and scalable production of this compound and its derivatives through metabolic engineering and synthetic biology strategies in microbial or plant systems google.comnih.govbiorxiv.orgnih.gov. This biomanufacturing approach can reduce reliance on traditional harvesting and extraction methods, offering a more environmentally friendly and cost-effective supply of these valuable compounds for therapeutic applications google.comfrontiersin.org.

Q & A

Q. What spectroscopic methods are used to characterize mayumbine’s structural configuration, and how are spectral data interpreted?

this compound’s structural elucidation relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR, is critical for identifying hydrogen environments and stereochemistry. For instance, distinct peaks at ~3.1 ppm and ~2.7 ppm in this compound’s NMR spectrum indicate specific proton environments, while shifts in derivatives (e.g., [21α-]-mayumbine) reveal stereochemical variations . High-resolution mass spectrometry (HR-MS) and infrared (IR) spectroscopy further validate molecular mass and functional groups. Researchers should cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities.

Q. What are the standard protocols for isolating this compound from natural sources?

this compound is typically isolated from Catharanthus roseus or related Apocynaceae species using solvent extraction (e.g., methanol/chloroform mixtures) followed by chromatographic purification. Column chromatography (silica gel or Sephadex) and HPLC with reverse-phase C18 columns are employed for separation. Purity is confirmed via thin-layer chromatography (TLC) and ≥95% HPLC peak area thresholds. Researchers must document solvent ratios, temperature, and pressure conditions to ensure reproducibility .

Advanced Research Questions

Q. How do enzymatic pathways govern this compound biosynthesis, and what genetic tools enable pathway modulation?

this compound biosynthesis involves heteroyohimbine synthase (HYS), an enzyme that catalyzes the conversion of strictosidine aglycone to this compound via stereospecific reactions. Heterologous expression in yeast (Saccharomyces cerevisiae) with codon-optimized HYS genes (e.g., from Catharanthus roseus) allows pathway engineering. Researchers should use CRISPR-Cas9 for gene knockout/knock-in studies and LC-MS/MS to track intermediate metabolites (e.g., ajmalicine, tetrahydroalstonine). Enzyme kinetics assays (Michaelis-Menten parameters) further elucidate catalytic efficiency .

Q. What strategies resolve contradictions in structural data between this compound and its derivatives?

Discrepancies in NMR or crystallographic data (e.g., conflicting proton coupling constants) may arise from stereochemical variations or sample impurities. To resolve these:

- Perform 2D NMR (COSY, NOESY) to confirm spatial relationships between protons.

- Compare experimental data with synthetic standards or published spectra in databases like PubChem.

- Utilize X-ray diffraction for absolute configuration determination. Contradictions should be analyzed through iterative hypothesis testing, leveraging peer-reviewed structural databases and collaborative validation .

Q. How is stereoselectivity controlled during this compound synthesis, and what role do catalysts play?

Stereoselective synthesis of this compound requires chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to direct enantiomeric outcomes. Asymmetric hydrogenation and enzymatic resolution (e.g., lipase-mediated kinetic resolution) are common strategies. Researchers must optimize reaction conditions (temperature, solvent polarity) and characterize enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Computational docking studies can predict catalyst-substrate interactions to refine stereochemical control .

Q. What experimental designs are recommended for comparative studies of this compound’s bioactivity against related alkaloids?

- In vitro assays : Use competitive binding assays (e.g., radioligand displacement for benzodiazepine receptors) with IC calculations.

- Dose-response curves : Compare this compound with ajmalicine or tetrahydroalstonine using standardized cell lines (e.g., HEK-293 for receptor studies).

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). Include negative controls (e.g., vehicle-only) and triplicate runs. Document protocols in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility .

Methodological Considerations

- Data validation : Cross-check spectral and bioactivity data with open-access repositories (e.g., ChEMBL, UniProt) to mitigate confirmation bias .

- Ethical reporting : Disclose synthetic yields, purification losses, and assay limitations to enhance transparency .

- Collaborative frameworks : Share raw NMR/MS data via platforms like Zenodo to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.